molecular formula C22H21N B100073 N,1-diphenyl-1-(2-propan-2-ylphenyl)methanimine CAS No. 19103-10-7

N,1-diphenyl-1-(2-propan-2-ylphenyl)methanimine

Cat. No. B100073
CAS RN: 19103-10-7
M. Wt: 299.4 g/mol
InChI Key: LMSDXYUNBIPAPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,1-diphenyl-1-(2-propan-2-ylphenyl)methanimine, also known as DPI, is a compound that has been used in scientific research for several decades. It is a highly potent and selective inhibitor of protein kinase C (PKC), an important enzyme involved in various cellular processes. DPI is a yellow crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform.

Mechanism Of Action

N,1-diphenyl-1-(2-propan-2-ylphenyl)methanimine is a potent and selective inhibitor of PKC. It binds to the catalytic domain of PKC and prevents its activation by phosphorylation. This leads to a decrease in PKC activity and downstream signaling pathways. N,1-diphenyl-1-(2-propan-2-ylphenyl)methanimine has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo.

Biochemical And Physiological Effects

N,1-diphenyl-1-(2-propan-2-ylphenyl)methanimine has been shown to have several biochemical and physiological effects. It inhibits the growth of cancer cells and induces apoptosis by activating caspases. It also inhibits the production of inflammatory cytokines and chemokines by inhibiting the activation of NF-κB. N,1-diphenyl-1-(2-propan-2-ylphenyl)methanimine has been shown to have neuroprotective effects by inhibiting the activation of PKC in the brain. It has also been shown to improve insulin sensitivity in animal models of diabetes.

Advantages And Limitations For Lab Experiments

N,1-diphenyl-1-(2-propan-2-ylphenyl)methanimine has several advantages for lab experiments. It is a highly potent and selective inhibitor of PKC, making it a valuable tool for studying the role of PKC in disease pathogenesis. It is also relatively easy to synthesize and has a high yield. However, N,1-diphenyl-1-(2-propan-2-ylphenyl)methanimine has some limitations for lab experiments. It is toxic to cells at high concentrations and can induce cell death. It also has low solubility in aqueous solutions, making it difficult to use in some experimental systems.

Future Directions

There are several future directions for the use of N,1-diphenyl-1-(2-propan-2-ylphenyl)methanimine in scientific research. One potential application is in the development of PKC inhibitors for the treatment of cancer and other diseases. N,1-diphenyl-1-(2-propan-2-ylphenyl)methanimine could serve as a lead compound for the development of more potent and selective PKC inhibitors. Another potential application is in the study of the role of PKC in neurodegenerative diseases such as Alzheimer's disease. N,1-diphenyl-1-(2-propan-2-ylphenyl)methanimine could be used to study the effects of PKC inhibition on cognitive function and neuronal survival. Finally, N,1-diphenyl-1-(2-propan-2-ylphenyl)methanimine could be used in the development of new therapies for diabetes and other metabolic diseases by improving insulin sensitivity and glucose uptake.

Synthesis Methods

N,1-diphenyl-1-(2-propan-2-ylphenyl)methanimine can be synthesized by reacting 2-propan-2-ylbenzaldehyde with aniline in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with acetic anhydride to form N,1-diphenyl-1-(2-propan-2-ylphenyl)methanimine. The overall yield of this synthesis method is around 50%.

Scientific Research Applications

N,1-diphenyl-1-(2-propan-2-ylphenyl)methanimine has been extensively used in scientific research as a tool to study the role of PKC in various cellular processes. PKC is involved in the regulation of cell growth, differentiation, and apoptosis. Dysregulation of PKC has been linked to various diseases such as cancer, diabetes, and Alzheimer's disease. N,1-diphenyl-1-(2-propan-2-ylphenyl)methanimine has been shown to inhibit PKC activity in vitro and in vivo, making it a valuable tool for studying the role of PKC in disease pathogenesis.

properties

CAS RN

19103-10-7

Product Name

N,1-diphenyl-1-(2-propan-2-ylphenyl)methanimine

Molecular Formula

C22H21N

Molecular Weight

299.4 g/mol

IUPAC Name

N,1-diphenyl-1-(2-propan-2-ylphenyl)methanimine

InChI

InChI=1S/C22H21N/c1-17(2)20-15-9-10-16-21(20)22(18-11-5-3-6-12-18)23-19-13-7-4-8-14-19/h3-17H,1-2H3

InChI Key

LMSDXYUNBIPAPO-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=CC=C1C(=NC2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC(C)C1=CC=CC=C1C(=NC2=CC=CC=C2)C3=CC=CC=C3

synonyms

N-[[2-(1-Methylethyl)phenyl]phenylmethylene]benzenamine

Origin of Product

United States

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